N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Catalog No.
S6800375
CAS No.
745021-88-9
M.F
C16H17N3O2S
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrim...

CAS Number

745021-88-9

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C16H17N3O2S/c1-20-13-4-3-11(9-14(13)21-2)5-7-17-15-12-6-8-22-16(12)19-10-18-15/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,18,19)

InChI Key

HZSOEMDGVPQNDT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=CSC3=NC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=CSC3=NC=N2)OC

The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is 315.10414797 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl ethyl group. Its molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, and it has been identified with the Chemical Abstracts Service number 2100093. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Structural Analysis and Potential Research Areas

  • Thieno[2,3-d]pyrimidine core: This core structure is present in various bioactive molecules, including some kinase inhibitors []. Research suggests that N-DP-TTPA, with this core, could be explored for its potential to inhibit specific kinases involved in various diseases.
  • 3,4-dimethoxyphenyl group: The presence of this group can influence the molecule's interaction with biological targets. Methoxy groups can affect the molecule's solubility and affinity for specific receptors. N-DP-TTPA could be investigated for its potential to target receptors involved in different biological processes.
  • Ethyl linker: The linker region can influence the molecule's overall conformation and interaction with binding sites. Studies on similar compounds with different linkers can provide guidance for exploring N-DP-TTPA's activity.
. Common reactions include:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
  • Oxidation Reactions: The methoxy groups can undergo oxidation under certain conditions.
  • Condensation Reactions: The compound may react with aldehydes or ketones to form imines or other derivatives.

These reactions allow for the modification of the compound to enhance its biological properties or to synthesize derivatives for further study.

N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine exhibits significant biological activity. It has been studied for its potential:

  • Antimicrobial Activity: Research indicates that thieno[2,3-d]pyrimidine derivatives possess antibacterial and antifungal properties. For example, compounds in this class have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antioxidant Properties: The compound may scavenge reactive oxygen species, contributing to its potential in oxidative stress-related diseases .
  • Antiviral and Antimalarial Activities: Some studies suggest that thieno[2,3-d]pyrimidines may exhibit antiviral effects and could be explored for antimalarial applications .

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Thieno[2,3-d]pyrimidine Core: Initial synthesis of the thieno[2,3-d]pyrimidine structure can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution with 3,4-Dimethoxyphenyl Ethyl Group: The introduction of the 3,4-dimethoxyphenyl ethyl moiety can be performed via nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure the production of high-purity compounds suitable for biological testing.

N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound could be a lead candidate for developing new antimicrobial or antiviral drugs.
  • Research Tool: It may serve as a chemical probe in studies investigating the mechanisms of action of thieno[2,3-d]pyrimidines.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural applications to combat plant pathogens.

Studies on the interactions of N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance or oxidative stress pathways. Further research is needed to elucidate these interactions fully and determine their implications for therapeutic use.

Several compounds share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameStructureUnique Features
6-Methylthieno[2,3-d]pyrimidin-4-amineC8H8N4SC_{8}H_{8}N_{4}SLacks methoxy groups; simpler structure
2-Methylthieno[2,3-d]pyrimidin-4(3H)-oneC7H6N2OSC_{7}H_{6}N_{2}OSContains a ketone; different biological profile
2-(4-Methoxyphenyl)-thieno[2,3-d]pyrimidin-4(3H)-oneC13H11N3O1SC_{13}H_{11}N_{3}O_{1}SSubstituted phenyl group; varying activity

These compounds are significant for comparative studies that highlight the unique properties and potential advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

315.10414797 g/mol

Monoisotopic Mass

315.10414797 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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